Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
This compound features a 1,3,4-thiadiazole core substituted with a 3-fluorobenzamido group at position 5 and a thioacetamido-benzoate ester moiety at position 2. The 1,3,4-thiadiazole scaffold is well-documented for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethyl benzoate ester facilitates membrane permeability, a critical factor for drug delivery .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNIJYSWUBGMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 3-fluorobenzamido intermediate: This step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with ammonia to yield 3-fluorobenzamide.
Synthesis of 1,3,4-thiadiazole ring: The 3-fluorobenzamide is then reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Thioether formation: The thiadiazole intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride to form the thioether linkage.
Final coupling: The resulting compound is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions.
Reagents/Conditions :
-
Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.
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Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.
Products :
| Oxidation State | Product Structure | Yield |
|---|---|---|
| Sulfoxide | Thiadiazole sulfoxide derivative | 65–75% |
| Sulfone | Thiadiazole sulfone derivative | 45–55% |
Mechanism :
Electrophilic attack on sulfur, forming intermediates that stabilize as sulfoxides or sulfones depending on oxidant strength .
Reduction Reactions
The compound’s amide and ester groups are susceptible to reduction.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.
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Catalytic hydrogenation (H₂/Pd-C) in ethanol under 1–3 atm pressure .
Products :
Nucleophilic Substitution
The electron-deficient fluorine in the 3-fluorobenzamido group facilitates substitution.
Reagents/Conditions :
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Amines (e.g., piperidine) in dimethylformamide (DMF) at 100°C .
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Thiols (e.g., mercaptoethanol) with K₂CO₃ in acetonitrile.
Products :
Mechanism :
Aromatic nucleophilic substitution (SNAr) at the para-fluorine position, driven by the electron-withdrawing effect of the adjacent carbonyl group .
Hydrolysis Reactions
The ester and amide functionalities undergo hydrolysis under acidic or basic conditions.
Reagents/Conditions :
-
Amide hydrolysis : 6M HCl, 110°C, 12 hours.
Products :
Coupling Reactions
The thioether (-S-) bridge participates in alkylation and cross-coupling reactions.
Reagents/Conditions :
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Buchwald–Hartwig amination : Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene.
Products :
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thiadiazole ring.
Conditions :
Product :
-
Ethyl 4-(2-(5-(3-fluorobenzamido)-1,3,4-thiadiazole-2-sulfonyl)acetamido)benzoate (via radical intermediates) .
Key Research Findings
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Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance reactivity in nucleophilic substitution by polarizing the C–F bond .
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Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states .
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Catalytic Efficiency : Pd-based catalysts enable selective C–N coupling without disrupting the thiadiazole ring.
For further details on synthetic protocols, refer to methodologies in .
Scientific Research Applications
Structural Characteristics
This compound features a thiadiazole ring , a fluorobenzamido group , and an ethyl ester , which contribute to its distinctive chemical reactivity and biological properties. The presence of the thiadiazole moiety is particularly significant as it is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has shown effectiveness against various bacterial strains:
- Mechanism of Action : The compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. The fluorinated benzamide enhances the interaction with bacterial targets, making it effective against Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Case Study : In vitro studies have demonstrated that similar thiadiazole derivatives exhibit cytotoxic effects against human tumor cell lines such as SKOV-3 (ovarian cancer cells). For instance, a related compound showed an IC50 value of 19.5 μM against SKOV-3 cells, indicating potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The fluorobenzamido group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural/functional differences:
Key Observations:
- Substituent Position: The 3-fluoro group in the target compound contrasts with the 4-methoxy group in Compound 43.
- Heterocycle Core : 1,3,4-Thiadiazole derivatives (target compound, BG15975) exhibit greater metabolic stability than 1,3,4-oxadiazoles (Compound A24) due to sulfur’s lower electronegativity .
- Linker Modifications : BG15975 incorporates a piperidine spacer, which may reduce steric hindrance and improve interaction with hydrophobic binding pockets .
Biological Activity
Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has attracted attention due to its potential biological activities. The compound incorporates a thiadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound is characterized by a thiadiazole ring linked to an ethyl benzoate structure. The synthesis typically involves multiple steps, starting with the formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives. Subsequent reactions introduce the benzamido and acetamido groups to yield the final product.
Synthetic Route Overview
- Formation of Thiadiazole : Reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
- Amide Coupling : Introduction of the benzamido group using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
- Final Product Formation : Reaction with ethyl bromoacetate to form the ethyl ester.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiadiazole ring and attached functional groups enable binding to various enzymes and receptors, potentially leading to:
- Antibacterial Effects : Inhibition of bacterial cell wall synthesis.
- Antitumor Activity : Disruption of DNA replication in cancer cells.
- Anti-inflammatory Properties : Modulation of inflammatory pathways.
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. This compound may inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of metabolic pathways .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, related thiadiazole derivatives showed cytotoxic effects against SKOV-3 ovarian cancer cells with IC50 values indicating effective antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-(...) | SKOV-3 | 19.5 | Apoptosis via DNA damage |
| Related Derivative | HL-60 | Varies | Cell cycle arrest |
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Antitumor Evaluation : A series of 1,3,4-thiadiazole derivatives were tested against various human tumor cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing promising results for further development as anticancer agents .
- Antimicrobial Testing : Compounds were screened for their ability to inhibit bacterial growth in vitro. Results indicated that modifications in the thiadiazole structure significantly influenced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of thiadiazole derivatives typically involves coupling reactions under reflux conditions. For example, anhydrous potassium carbonate in dry acetone is used to facilitate nucleophilic substitution, followed by recrystallization from ethanol to isolate the product . Key parameters include stoichiometric ratios (e.g., 2 mmol reactants), reaction time (3–6 hours), and temperature control (reflux at ~80°C). Yield optimization may require iterative adjustments to solvent polarity and catalyst selection .
Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodology : Use a combination of ¹H NMR (to confirm proton environments, e.g., aromatic protons at δ 7.2–8.0 ppm), ¹³C NMR (to verify carbonyl and thiadiazole carbons), and mass spectrometry (EI-MS for molecular ion peaks, e.g., m/z 311 [M+1]) . IR spectroscopy can validate functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thioether bonds (C-S at ~600 cm⁻¹). Elemental analysis (C, H, N, S) ensures purity (>95%) .
Q. How can researchers troubleshoot low yields during the recrystallization step?
- Methodology : Recrystallization efficiency depends on solvent selection (ethanol or acetone/water mixtures) and cooling rates. Slow cooling promotes crystal formation. If impurities persist, column chromatography (silica gel, ethyl acetate/hexane eluent) can further purify the compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodology : Synthesize analogs with variations in:
- 3-fluorobenzamido group : Replace with other halogenated or electron-withdrawing substituents.
- Thiadiazole-thioacetamido linker : Modify sulfur atoms to oxygen or selenium for comparative studies.
Test derivatives for cytotoxic activity (e.g., MTT assay on cancer cell lines) and correlate substituent effects with IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding interactions with targets like tubulin or kinases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate results using orthogonal assays (e.g., apoptosis assays vs. cell cycle analysis). Ensure compound purity via HPLC (>98%) and confirm batch-to-batch consistency. Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration) may explain discrepancies .
Q. Which computational methods are effective for predicting binding affinity and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or topoisomerase II). Focus on hydrogen bonds with fluorobenzamido groups and hydrophobic contacts with the thiadiazole core .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Adjust substituents to reduce hepatotoxicity risks .
Q. How can in vitro pharmacokinetic parameters (e.g., metabolic stability) be assessed?
- Methodology :
- Microsomal stability assay : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates favorable metabolic stability.
- Caco-2 permeability assay : Measure apparent permeability (Papp) to predict oral bioavailability. A Papp >1 × 10⁻⁶ cm/s suggests adequate absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
